Cerapp_13213

Description

Properties

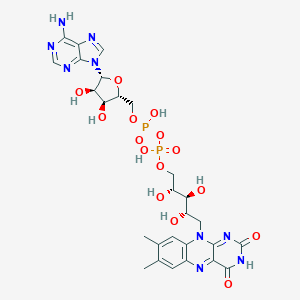

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859284 | |

| Record name | CERAPP_13213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-14-5 | |

| Record name | flavitan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Principles of Flavin Adenine Dinucleotide Dependent Catalysis

Flavin Adenine (B156593) Dinucleotide Redox States and Electron Transfer Capabilities

The isoalloxazine ring of FAD can exist in three primary redox states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone (B1673460). wikipedia.org This allows FAD to function as both a one- and two-electron carrier, a capability that distinguishes it from obligate two-electron carriers like nicotinamide adenine dinucleotide (NAD⁺). libretexts.org The oxidized form (FAD) is yellow, the semiquinone radical (FADH•) can be blue or red depending on the pH, and the fully reduced form (FADH₂) is colorless. wikipedia.org

The ability of flavoenzymes to stabilize different redox states of the flavin cofactor is central to their catalytic function. These enzymes can fine-tune the redox potential of the bound flavin, enabling reactions that would be thermodynamically unfavorable for the free cofactor.

A key feature of flavin chemistry is the ability to form a stable radical intermediate, the semiquinone (FADH•). libretexts.org This intermediate can be formed by either the one-electron reduction of FAD or the one-electron oxidation of FADH₂. wikipedia.org The stability of this semiquinone radical is crucial for processes that involve single-electron transfers, such as the electron transport chain in mitochondria. libretexts.org In this process, electrons are funneled one at a time from FADH₂ to other carriers. libretexts.org

The stability of the flavin semiquinone is influenced by the protein environment. Some enzymes are known to stabilize the semiquinone state, thereby favoring single-electron transfer pathways. nih.gov The formation of a semiquinone intermediate allows for a stepwise transfer of electrons, which is essential in many biological redox reactions. libretexts.org For instance, in some reactions, an initial single-electron transfer from a substrate to FAD generates the semiquinone radical, which is then followed by the transfer of a second electron. libretexts.org

In addition to single-electron transfers, FAD can also mediate two-electron transfers, often in the form of a hydride ion (H⁻). libretexts.org In these reactions, the fully oxidized FAD accepts a hydride ion from a substrate, becoming fully reduced to FADH₂ in a single step. libretexts.org This mechanism is common in dehydrogenation reactions where a C-C single bond is oxidized to a C=C double bond. libretexts.org

The transfer of a hydride equivalent from a substrate like NADPH to FAD is a fundamental step in the catalytic cycle of many flavoenzymes, such as ferredoxin-NADP⁺ reductase. nih.gov The enzyme's active site precisely orients the substrate and the FAD cofactor to facilitate this direct hydride transfer. wikipedia.org Computational studies have provided insights into the trajectory of the hydride ion transfer, highlighting the optimal positioning of the donor and acceptor atoms. nih.gov

Some flavoproteins generate and utilize a superoxidized form of the flavin cofactor, the flavin-N(5)-oxide. wikipedia.org This species is proposed to be a key intermediate in certain oxygenation reactions. nih.gov For example, in the biosynthesis of the antibiotic enterocin, an enzyme is thought to employ a flavin-N(5)-oxide to catalyze an oxidative rearrangement. nih.govresearchgate.net The formation of this N(5)-oxide is thought to occur through the reaction of the reduced flavin (FADH₂) with molecular oxygen. nih.gov One proposed mechanism involves a hydrogen transfer from the N5 of the reduced flavin to oxygen, followed by radical coupling and subsequent water elimination to yield the flavin-N(5)-oxide. nih.gov

Thermodynamics of Flavin Adenine Dinucleotide Redox Reactions within Biological Systems

The thermodynamic properties of FAD are central to its function as a biological oxidizing agent. FAD generally has a more positive reduction potential than NAD⁺, making it a stronger oxidizing agent. wikipedia.orglibretexts.org This allows FAD-dependent enzymes to catalyze reactions that are energetically more difficult, such as the oxidation of a C-C bond to a C=C bond. libretexts.org

The redox potential of the FAD/FADH₂ couple can be significantly modulated by the protein environment. nih.gov The binding of FAD to an apoenzyme can dramatically increase its reduction potential. nih.gov This tuning of the cofactor's redox properties by the protein is a critical aspect of enzyme catalysis, allowing for a wide range of redox reactions to be carried out under physiological conditions. The relationship between the change in Gibbs free energy (ΔG°') and the change in standard reduction potential (ΔE°') is given by the equation ΔG°' = -nFΔE°', where 'n' is the number of electrons transferred and 'F' is the Faraday constant. mrgscience.com

Table 1: Standard Reduction Potentials of Key Redox Couples

| Redox Couple | Standard Reduction Potential (E°' at pH 7) |

| FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ (in flavoproteins) | Varies significantly, e.g., +84 mV in PCMH |

| NAD⁺ + H⁺ + 2e⁻ ⇌ NADH | ~ -320 mV |

Note: The redox potential of FAD within flavoproteins is highly variable and dependent on the specific protein environment. The value for PCMH (p-cresol methylhydroxylase) represents a particularly high potential. nih.gov

Flavin Adenine Dinucleotide Cofactor Binding Modalities and Their Catalytic Implications

The interaction between FAD and its target enzyme is crucial for catalytic activity. The majority of flavoproteins bind FAD non-covalently, although a smaller subset forms a covalent linkage with the cofactor. wikipedia.org

In most flavoenzymes, FAD is tightly but non-covalently bound in a specific binding pocket. qub.ac.uk This non-covalent association allows for the precise positioning of the isoalloxazine ring within the active site, which is essential for catalysis. mdpi.com The protein environment in the FAD-binding site plays a critical role in modulating the reactivity of the flavin cofactor. mdpi.com

Covalently Linked Flavin Adenine Dinucleotide and Flavinylation Mechanisms

The covalent attachment of FAD to a protein involves the formation of a stable bond between the flavin cofactor and an amino acid residue of the enzyme. This linkage can occur at different positions on the isoalloxazine ring of the flavin, most commonly at the C8α methyl group or the C6 position, and involves nucleophilic amino acid side chains such as histidine, cysteine, tyrosine, and serine. boku.ac.at The specific type of linkage and the mechanism of its formation are critical determinants of the resulting flavoenzyme's properties.

Enzymatic and Autocatalytic Mechanisms of Covalent Flavin Adenine Dinucleotide Attachment

The covalent incorporation of FAD into apoflavoproteins can be broadly categorized into two primary mechanisms: enzyme-catalyzed reactions and autocatalytic processes.

Enzymatic Flavinylation: A key enzymatic pathway for covalent FAD attachment is mediated by a class of enzymes known as flavin transferases. A well-characterized example is the ApbE family of flavin transferases found in various bacteria. plos.orgnih.gov These enzymes catalyze the transfer of the FMN moiety from FAD to a specific serine or threonine residue on a target protein. plos.orgnih.gov

The catalytic mechanism of flavin transferases like Vibrio cholerae ApbE has been elucidated in detail. It follows a Random Bi Bi sequential kinetic mechanism, where both FAD and the apo-protein substrate bind to the enzyme before the reaction proceeds. nih.gov A highly conserved histidine residue, His-257 in V. cholerae ApbE, plays a crucial role as a general base. nih.govnih.gov This histidine residue deprotonates the hydroxyl group of the target serine or threonine residue on the substrate protein. nih.gov This deprotonation transforms the hydroxyl group into a more potent nucleophile, which then attacks the β-phosphate of FAD, resulting in the transfer of the FMN moiety and the formation of a phosphodiester bond with the protein, releasing AMP. nih.govresearchgate.net

Autocatalytic Flavinylation: In contrast to enzyme-mediated processes, some flavoproteins can catalyze their own flavinylation through an autocatalytic mechanism. This process is believed to proceed through the formation of a highly reactive quinone-methide intermediate of the flavin. nih.gov This mechanism is initiated by the deprotonation of the C8α methyl group of the FAD isoalloxazine ring. nih.gov The resulting carbanion is stabilized by resonance, leading to the formation of the quinone-methide. This electrophilic intermediate is then susceptible to nucleophilic attack by a suitably positioned amino acid side chain of the apoprotein, such as a cysteine or histidine, resulting in the formation of a covalent bond. nih.gov Evidence for this mechanism includes the observation of a reduced flavin intermediate during the flavinylation process. researchgate.net The protein environment of the active site is thought to play a critical role in facilitating this autocatalytic reaction by correctly positioning the FAD cofactor and the reactive amino acid residue, and by providing the necessary chemical environment to promote the deprotonation and subsequent nucleophilic attack. researchgate.net

Functional Impact of Covalent Flavinylation on Enzyme Stability and Catalytic Performance

The covalent linkage of FAD to its host enzyme has profound effects on both the stability of the protein and its catalytic capabilities. These functional enhancements are a primary driving force for the evolution of this modification.

Modulation of Catalytic Performance: Covalent flavinylation can significantly alter the catalytic properties of an enzyme, primarily by modulating the redox potential of the flavin cofactor. researchgate.net The covalent linkage can increase the flavin's redox potential, making the enzyme a more potent oxidizing agent. researchgate.net This is crucial for enzymes that catalyze thermodynamically challenging oxidation reactions. researchgate.net

The impact on catalytic efficiency, often expressed as the kcat/Km ratio, can be substantial. For example, in the case of p-cresol (B1678582) methylhydroxylase, a mutant form of the enzyme with a non-covalently bound FAD exhibited a kcat value that was diminished by an order of magnitude compared to the wild-type enzyme with its covalently attached FAD, while the Km for the substrate remained unchanged. nih.govacs.org This indicates that the covalent linkage is critical for efficient turnover of the substrate. Similarly, mutations preventing covalent attachment in other flavoenzymes have been shown to drastically reduce their catalytic activity, with kcat values dropping to as low as 2-5% of the wild-type enzyme. researchgate.net

The following interactive table summarizes the effects of covalent flavinylation on the stability and catalytic parameters of selected flavoenzymes.

| Enzyme | Modification | Effect on Thermostability | kcat | Km | kcat/Km | Reference |

| p-Cresol Methylhydroxylase | Covalent FAD | Increased | Wild-type level | Unchanged | Wild-type level | nih.govacs.org |

| p-Cresol Methylhydroxylase | Non-covalent FAD | Decreased | Decreased by an order of magnitude | Unchanged | Decreased | nih.govacs.org |

| Flavoenzyme Mutant 1 | Non-covalent FAD | Not reported | ~2% of wild-type | Not reported | Decreased | researchgate.net |

| Flavoenzyme Mutant 2 | Non-covalent FAD | Not reported | ~5% of wild-type | Not reported | Decreased | researchgate.net |

| Cholesterol Oxidase | Non-covalent FAD | Decreased | Not reported | Not reported | Not reported | boku.ac.at |

Table 1. Impact of Covalent Flavinylation on Enzyme Properties. This table provides a comparative overview of the effects of covalent versus non-covalent FAD binding on the thermostability and catalytic parameters (kcat, Km, and kcat/Km) of various flavoenzymes.

Roles of Flavin Adenine Dinucleotide in Metabolic Pathways

Flavin Adenine (B156593) Dinucleotide in Central Carbon Metabolism

FAD is a crucial participant in central carbon metabolism, facilitating key oxidative reactions that are fundamental to cellular energy production. Its involvement is prominent in the citric acid cycle and in the function of large enzyme complexes that link glycolysis to the cycle.

A pivotal role for FAD in the citric acid cycle (TCA cycle) is observed in the reaction catalyzed by succinate (B1194679) dehydrogenase. wikipedia.org This enzyme, which is also Complex II of the electron transport chain, oxidizes succinate to fumarate. longevitybox.co.uk During this oxidation, FAD, which is covalently bound to the enzyme, is reduced to FADH₂. wikipedia.orgpearson.com The energy change in this specific reaction is insufficient to reduce NAD+, making FAD the necessary electron acceptor. study.comstackexchange.com The resulting FADH₂ then transfers its high-energy electrons directly to the electron transport chain, contributing to the synthesis of approximately 1.5 molecules of ATP per FADH₂ molecule through oxidative phosphorylation. wikipedia.org

| Enzyme | Substrate | Product | FAD Role |

|---|---|---|---|

| Succinate Dehydrogenase (Complex II) | Succinate | Fumarate | Accepts two hydrogen atoms (2H⁺ + 2e⁻) to form FADH₂ |

FAD is an essential cofactor for the dihydrolipoyl dehydrogenase (E3) component of both the pyruvate (B1213749) dehydrogenase complex (PDC) and the alpha-ketoglutarate (B1197944) dehydrogenase complex (α-KGDH). wikipedia.orgnih.govdbpedia.org The PDC links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. wikipedia.org In the final step of the PDC catalytic cycle, FAD is required to reoxidize the reduced dihydrolipoate (B1233209) on the E2 subunit (dihydrolipoyl transacetylase) back to its lipoate disulfide form, producing FADH₂ in the process. wikipedia.org This FADH₂ is then reoxidized by NAD+, forming NADH, which can subsequently enter the electron transport chain. wikipedia.org

Similarly, the α-KGDH complex, which catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA within the TCA cycle, utilizes the same E3 subunit. nih.govyoutube.com FAD acts as the electron acceptor to regenerate the oxidized lipoamide (B1675559) cofactor, being transiently reduced to FADH₂ before transferring its electrons to NAD+ to form NADH. youtube.com

| Enzyme Complex | Subunit | FAD Function | Ultimate Electron Acceptor |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Dihydrolipoyl dehydrogenase (E3) | Reoxidizes dihydrolipoate, forming FADH₂ | NAD⁺ |

| Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Dihydrolipoyl dehydrogenase (E3) | Reoxidizes dihydrolipoate, forming FADH₂ | NAD⁺ |

FAD is a key component of the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme located on the outer surface of the inner mitochondrial membrane. nih.govwikipedia.org This enzyme catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403). nih.gov The electrons from this oxidation are transferred to FAD, reducing it to FADH₂. wikipedia.org This FADH₂ then donates its electrons to the electron transport chain via ubiquinone. nih.govyoutube.com This process, known as the glycerol-3-phosphate shuttle, provides a mechanism for the reoxidation of NADH produced during glycolysis in the cytoplasm, thereby transferring its reducing equivalents into the mitochondria for ATP production. nih.gov

Flavin Adenine Dinucleotide in Lipid Metabolism

FAD is indispensable in the metabolism of lipids, particularly in the breakdown of fatty acids for energy and in the synthesis and degradation of triglycerides.

In the mitochondrial matrix, FAD is a crucial coenzyme in the first step of fatty acid beta-oxidation, the process that breaks down fatty acids into acetyl-CoA. youtube.comnih.gov This initial step is catalyzed by acyl-CoA dehydrogenases, which are a family of FAD-dependent enzymes. wikipedia.orgslideshare.net These enzymes introduce a double bond between the alpha and beta carbons of the fatty acyl-CoA molecule, and in doing so, FAD accepts two hydrogen atoms to become FADH₂. youtube.com The resulting FADH₂ can then enter the electron transport chain to generate ATP. researchgate.net This cycle of reactions is repeated, shortening the fatty acid chain by two carbons in each cycle and producing acetyl-CoA, NADH, and FADH₂. youtube.com

| Enzyme Family | Substrate | Product | FAD Action |

|---|---|---|---|

| Acyl-CoA Dehydrogenases | Fatty Acyl-CoA | trans-Δ²-Enoyl-CoA | Reduced to FADH₂ |

FAD's role in triglyceride metabolism is linked to the FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2). wikipedia.org In triglyceride synthesis (lipogenesis), glycerol-3-phosphate serves as the backbone to which fatty acids are attached. youtube.com While the primary source of glycerol-3-phosphate in adipose tissue is from glycolysis, the action of GPD2 in oxidizing glycerol-3-phosphate to dihydroxyacetone phosphate is part of the broader metabolic network that influences the availability of substrates for triglyceride synthesis. nih.govyoutube.com

During triglyceride degradation (lipolysis), triglycerides are broken down into fatty acids and glycerol (B35011). nih.gov The released glycerol can be transported to the liver, where it can be converted to glycerol-3-phosphate. nih.gov The FAD-dependent GPD2 can then oxidize this glycerol-3-phosphate, linking its metabolism to the electron transport chain and cellular energy status. nih.gov

Flavin Adenine Dinucleotide in Amino Acid and Nucleotide Metabolism

Flavin adenine dinucleotide (FAD) is an essential redox cofactor for a variety of enzymes involved in the metabolism of amino acids and nucleotides. wikipedia.org Its versatile redox chemistry allows it to participate in oxidative reactions crucial for the catabolism of these fundamental biological molecules. wikipedia.org

FAD plays a critical role in the mitochondrial catabolism of choline (B1196258) by acting as a cofactor for key dehydrogenases. drugbank.com Two sequential FAD-dependent enzymes, Dimethylglycine Dehydrogenase (DMGDH) and Sarcosine (B1681465) Dehydrogenase (SARDH), are central to this pathway. drugbank.com

Dimethylglycine Dehydrogenase (DMGDH) is a mitochondrial matrix enzyme that catalyzes the oxidative demethylation of N,N-dimethylglycine to produce sarcosine and formaldehyde. drugbank.comnih.govnih.gov This enzyme utilizes one molecule of covalently bound FAD as a cofactor to facilitate this oxidation. drugbank.comrcsb.org

Sarcosine Dehydrogenase (SARDH) , also a mitochondrial flavoprotein, catalyzes the subsequent step: the oxidative demethylation of sarcosine to yield glycine (B1666218) and another molecule of formaldehyde. drugbank.comacs.orgnih.gov Similar to DMGDH, SARDH contains a covalently bound FAD cofactor, which is reduced during the reaction. acs.orgnih.gov The FAD is linked via its 8-alpha position to a histidine residue of the enzyme. nih.govfrontiersin.org The electrons from the reduced FADH₂ are then passed to the electron transport chain via the Electron Transfer Flavoprotein (ETF). nih.gov

Table 1: FAD-Dependent Enzymes in Choline Catabolism

| Enzyme | Abbreviation | Location | FAD Linkage | Substrate | Product(s) |

| Dimethylglycine Dehydrogenase | DMGDH | Mitochondrial Matrix | Covalent | N,N-dimethylglycine | Sarcosine, Formaldehyde |

| Sarcosine Dehydrogenase | SARDH | Mitochondrial Matrix | Covalent | Sarcosine | Glycine, Formaldehyde |

FAD is an integral component of Xanthine (B1682287) Oxidase (XO), a key enzyme in purine (B94841) catabolism. wikipedia.orgnih.gov XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently the oxidation of xanthine to uric acid. nih.gov This enzyme belongs to a family of molybdenum-containing proteins that also incorporate FAD and iron-sulfur clusters as redox centers. nih.govyoutube.com Within the enzyme, FAD functions as one of the electron transport sites essential for the redox reactions. youtube.com The electrons from the substrate (xanthine or hypoxanthine) are transferred through the molybdenum center, iron-sulfur clusters, and finally to FAD before being passed to the final electron acceptor, molecular oxygen.

FAD-dependent enzymes also contribute to the metabolism of indole-containing compounds, such as the amino acid tryptophan. A key example is the flavoprotein Tryptophan 2-monooxygenase (TMO) , found in some bacterial pathogens. wikipedia.orgmdpi.com This FAD-dependent enzyme catalyzes the first step in the biosynthesis of the plant hormone indole-3-acetic acid. wikipedia.org TMO performs an oxidative decarboxylation of tryptophan to produce indole-3-acetamide. wikipedia.orgmdpi.com The FAD cofactor is essential for this catalytic activity, and its binding site is critical for the enzyme's structural integrity and function. mdpi.com Additionally, other FAD-dependent monooxygenases, sometimes referred to as "indole monooxygenases," are involved in the detoxification and catabolism of indole (B1671886) in various microorganisms by catalyzing its epoxidation.

Flavin Adenine Dinucleotide in the Electron Transport Chain and Oxidative Phosphorylation

FAD is a cornerstone of cellular respiration, serving as a crucial electron carrier that links major metabolic pathways, such as the citric acid cycle and fatty acid oxidation, to the electron transport chain (ETC) for ATP synthesis. wikipedia.org

The ETF/ETF-QO system is a critical conduit for electrons entering the ETC from the oxidation of fatty acids and certain amino acids.

Electron Transfer Flavoprotein (ETF) is a heterodimeric, water-soluble protein located in the mitochondrial matrix. It contains one molecule of FAD as a cofactor. ETF functions as an electron hub, collecting electrons from at least 14 different FAD-linked dehydrogenases involved in fatty acid and amino acid breakdown.

Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) is an integral protein of the inner mitochondrial membrane containing both a [4Fe-4S] iron-sulfur cluster and an FAD molecule. wikipedia.org It accepts electrons from the reduced ETF. These electrons are transferred from ETF to the [4Fe-4S] cluster of ETF-QO and then to its FAD cofactor. wikipedia.org From the FAD of ETF-QO, the electrons are ultimately used to reduce ubiquinone (Coenzyme Q) to ubiquinol (B23937), thus feeding the electrons into the main respiratory chain at the level of Complex III.

Table 2: Components of the ETF/ETF-QO Electron Transfer System

| Component | Type | Location | Redox Centers | Function |

| Electron Transfer Flavoprotein | Soluble Protein | Mitochondrial Matrix | 1x FAD | Accepts electrons from various dehydrogenases |

| ETF-Ubiquinone Oxidoreductase | Integral Membrane Protein | Inner Mitochondrial Membrane | 1x FAD, 1x [4Fe-4S] Cluster | Transfers electrons from ETF to Ubiquinone |

Complex II, also known as Succinate Dehydrogenase (SDH), is a unique enzyme complex that functions in both the citric acid cycle and the electron transport chain. wikipedia.org It is composed of four protein subunits and is embedded in the inner mitochondrial membrane.

Complex II catalyzes the oxidation of succinate to fumarate. This reaction is coupled to the reduction of its covalently bound FAD cofactor to FADH₂. The covalent linkage between FAD and a histidine residue of the SDHA subunit is essential for the enzyme's activity and raises the redox potential of FAD sufficiently to allow it to accept electrons from succinate. FAD is the specific electron acceptor in this reaction, rather than NAD+, because the free-energy change of succinate oxidation is insufficient to reduce NAD+.

Once FADH₂ is formed, it does not leave the enzyme. Instead, the two high-energy electrons are transferred internally through a series of three iron-sulfur clusters within Complex II. From the final iron-sulfur cluster, the electrons are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (QH₂). The resulting ubiquinol then diffuses within the inner mitochondrial membrane to deliver these electrons to Complex III. Unlike Complexes I, III, and IV, Complex II does not pump protons across the inner mitochondrial membrane.

Flavin Adenine Dinucleotide's Contribution to Cellular ATP Production and Redox Balance

Flavin Adenine Dinucleotide (FAD) is a cornerstone of cellular energy metabolism, playing an indispensable role in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Its function is intimately linked to the processes of cellular respiration, particularly the citric acid cycle and oxidative phosphorylation. FAD also serves as a crucial component in maintaining the cell's redox homeostasis, the delicate balance between oxidation and reduction reactions essential for normal cellular function and viability. nih.gov

The journey of FAD in energy production begins in the mitochondrial matrix, where it acts as a prosthetic group for the enzyme succinate dehydrogenase (Complex II of the electron transport chain). nih.gov During the citric acid cycle, succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this reaction, FAD accepts two hydrogen atoms (two protons and two electrons) from succinate, becoming reduced to FADH2. researchgate.net

This reduced form, FADH2, is a high-energy electron carrier. It subsequently donates these electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.org Unlike NADH, which donates its electrons to Complex I, FADH2 enters the chain at Complex II. researchgate.net As electrons are passed down the chain, they move to successively lower energy levels, releasing energy that is used to pump protons from the mitochondrial matrix to the intermembrane space. This process establishes a proton gradient, a form of stored energy. nih.gov

Beyond its direct role in ATP synthesis, FAD is pivotal for maintaining redox balance. The continuous cycling between its oxidized (FAD) and reduced (FADH2) forms is integral to numerous metabolic pathways, including the beta-oxidation of fatty acids and amino acid catabolism. nih.gov By accepting and donating electrons, FAD facilitates the flow of reducing equivalents, ensuring that these catabolic pathways can proceed and continue to supply the necessary substrates for energy production. researchgate.net The proper balance of the FAD/FADH2 ratio, along with the NAD+/NADH ratio, is critical for preventing oxidative stress and ensuring the efficient operation of cellular metabolism. nih.gov

Table 1: Key FAD-Dependent Reactions in ATP Production

| Metabolic Pathway | Enzyme | Reaction | FAD Role | ATP Yield (approx.) |

| Citric Acid Cycle | Succinate Dehydrogenase | Succinate → Fumarate | Accepts 2H to form FADH2 | 1.5 ATP |

| Fatty Acid Oxidation | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA → Trans-Δ²-Enoyl-CoA | Accepts 2H to form FADH2 | 1.5 ATP |

Flavin Adenine Dinucleotide in Diverse Biochemical Transformations

Flavin Adenine Dinucleotide (FAD) serves as a versatile redox cofactor for a vast array of enzymes, known as flavoproteins, that catalyze a wide range of biochemical reactions beyond central energy metabolism. These transformations are critical for maintaining cellular integrity, detoxifying harmful substances, and synthesizing other essential molecules.

Role in DNA Repair Mechanisms

FAD plays a critical role in cellular defense against DNA damage, particularly the harm inflicted by ultraviolet (UV) radiation. It functions as an essential cofactor for a class of enzymes called DNA photolyases. researchgate.net These enzymes are responsible for repairing UV-induced DNA lesions, specifically cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, through a process known as photoreactivation. nih.govresearchgate.net

DNA photolyases harness the energy of blue light to catalyze the repair process. The enzyme contains two light-harvesting cofactors: FAD and a second chromophore, such as methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF). nih.govresearchgate.net The second chromophore acts as a photoantenna, absorbing photons and transferring the light energy to the FAD cofactor. researchgate.net

The catalytic mechanism hinges on the redox properties of FAD. In its reduced state (FADH-), the flavin cofactor is the catalytically active form. researchgate.net Upon light absorption and energy transfer, the excited FADH-* donates an electron to the pyrimidine dimer, breaking the cyclobutane ring and restoring the individual pyrimidine bases. Subsequently, the electron is transferred back to the flavin radical, regenerating the catalytically active FADH- for subsequent repair cycles. nih.gov

Photolyases are part of the larger cryptochrome (B1237616)/photolyase family (CPF) of proteins. wikipedia.org While photolyases are directly involved in DNA repair, cryptochromes, which also bind FAD, have evolved to function as blue-light photoreceptors that regulate various biological processes, including circadian rhythms in animals and growth and development in plants. mdpi.com This evolutionary link underscores the fundamental importance of flavin-based chemistry in light-dependent biological phenomena. Although most mammals, including humans, have lost the genes for photolyases and rely on other mechanisms like nucleotide excision repair, the study of FAD-dependent photolyases provides crucial insights into the fundamental processes of DNA repair. plos.org

Table 2: FAD-Dependent Enzymes in DNA Repair

| Enzyme Family | Specific Enzyme Example | Cofactor(s) | Function | Mechanism |

| DNA Photolyase | CPD Photolyase | FAD, MTHF/8-HDF | Repairs UV-induced cyclobutane pyrimidine dimers | Light-dependent electron transfer from FADH- to the dimer |

Participation in Microbial Metabolism and Pathogenicity

FAD is a central player in the metabolism of a wide range of microorganisms, including pathogenic bacteria, and is essential for their survival and virulence. Flavoproteins, which rely on FAD as a cofactor, are involved in numerous vital processes such as cellular respiration, biosynthesis of essential molecules, and the breakdown of various nutrients. researchgate.net

One significant area of FAD's involvement is in the catabolism of diverse carbon and nitrogen sources. For instance, FAD-dependent oxidoreductases are frequently found in bacterial gene clusters responsible for the degradation of compounds like 2-aminoethylphosphonate (AEP), a common natural phosphonate. wikipedia.org These enzymes expand the metabolic versatility of bacteria by enabling them to utilize derivatives of AEP, such as N-methyl AEP, which cannot be processed by other enzymes in the pathway. wikipedia.orgplos.org

The biosynthesis of FAD itself is a critical process in bacteria. In most prokaryotes, a single bifunctional enzyme, FAD synthase (FADS), is responsible for the two-step synthesis of FAD from riboflavin (B1680620). researchgate.net This enzyme possesses both riboflavin kinase (RFK) and FMN:adenylyltransferase (FMNAT) activities. nih.gov The prokaryotic FADS enzymes are structurally and mechanistically distinct from the monofunctional enzymes found in mammals that perform the same reactions. nih.gov This difference makes bacterial FAD synthase an attractive target for the development of novel antimicrobial drugs. nih.govmdpi.com Inhibiting FAD synthesis would lead to a deficiency in this essential cofactor, crippling numerous metabolic pathways and ultimately leading to bacterial cell death. researchgate.net

Several flavin-dependent proteins are also implicated in the virulence of pathogenic bacteria. For example, in Brucella ovis, the causative agent of brucellosis in sheep, the FAD synthase is crucial for providing the necessary flavin cofactors for proteins involved in the infection process. researchgate.net During infection, these bacteria must adapt to the host environment, and FAD-dependent enzymes are vital for their replication and survival within host cells, such as macrophages. researchgate.net Therefore, targeting FAD metabolism represents a promising strategy not only for inhibiting bacterial growth but also for attenuating their pathogenicity.

Table 3: FAD's Role in Microbial Processes

| Process | Enzyme/System | Role of FAD | Implication |

| Nutrient Catabolism | FAD-dependent oxidoreductases | Cofactor for the breakdown of compounds like N-methyl AEP | Expands metabolic capability of bacteria |

| Cofactor Biosynthesis | Bifunctional FAD Synthase (FADS) | Synthesized as an essential cofactor | Potential target for novel antibiotics |

| Pathogenicity | Various flavoproteins | Essential for virulence factors and survival in host | Targeting FAD metabolism can reduce virulence |

Flavin Adenine Dinucleotide-Dependent Enzymes in Xenobiotic Metabolism

FAD is a vital cofactor for several key enzymes involved in the metabolism of xenobiotics—foreign compounds such as drugs, toxins, and environmental pollutants. The biotransformation of these substances is crucial for their detoxification and subsequent excretion from the body. Two major families of FAD-dependent enzymes play a prominent role in Phase I of xenobiotic metabolism: the Flavin-containing monooxygenases (FMOs) and the NADPH-cytochrome P450 oxidoreductase (CPR).

Flavin-containing monooxygenases are a family of microsomal enzymes that catalyze the oxygenation of a wide variety of nucleophilic heteroatom-containing xenobiotics, including compounds with nitrogen, sulfur, phosphorus, and selenium. researchgate.net These enzymes utilize FAD as a prosthetic group, along with NADPH and molecular oxygen, to convert lipophilic xenobiotics into more polar, water-soluble metabolites that can be easily excreted. researchgate.net The catalytic cycle of FMOs is unique in that the enzyme activates oxygen in the form of a C4a-hydroperoxyflavin intermediate before the substrate binds. mdpi.com FMO-mediated reactions are generally considered detoxification pathways, producing benign and readily excretable products. wikipedia.org A significant advantage in drug design is that FMOs are not easily induced or inhibited by other chemicals, reducing the likelihood of adverse drug-drug interactions. plos.org

The second major FAD-dependent system in xenobiotic metabolism is the cytochrome P450 (CYP) enzyme system. While the CYP enzymes themselves are heme-containing proteins, they rely on NADPH-cytochrome P450 oxidoreductase (CPR) for the electrons required for their catalytic activity. nih.gov CPR is a flavoprotein that contains both FAD and flavin mononucleotide (FMN) as prosthetic groups. researchgate.net It facilitates the transfer of electrons from NADPH to the various CYP enzymes. The process begins with NADPH transferring a hydride ion to FAD. The electrons are then passed to FMN and subsequently to the heme iron of the CYP enzyme, enabling the activation of molecular oxygen and the oxidation of a vast array of xenobiotics. nih.govnih.gov

Table 4: Key FAD-Dependent Enzymes in Xenobiotic Metabolism

| Enzyme System | Key Enzyme | Role of FAD | Typical Substrates |

| Flavin-Containing Monooxygenase (FMO) | FMO3 | Prosthetic group directly involved in oxygenation | Nitrogen- and sulfur-containing drugs and chemicals |

| Cytochrome P450 (CYP) | NADPH-Cytochrome P450 Reductase (CPR) | Accepts electrons from NADPH and transfers them to FMN | A wide variety of drugs, toxins, and endogenous compounds (via CYP enzymes) |

Involvement in the Synthesis of Other Cofactors (CoA, CoQ, Heme Groups)

FAD-dependent proteins are integral to a variety of metabolic pathways, including the synthesis of other essential cofactors such as Coenzyme A (CoA), Coenzyme Q (CoQ), and heme groups. wikipedia.org

In the biosynthesis of Coenzyme Q (also known as ubiquinone), a vital component of the electron transport chain, several FAD-dependent enzymes are involved. One such enzyme is Coq6, a putative flavin-dependent monooxygenase that is proposed to hydroxylate the benzene (B151609) ring of a CoQ precursor. plos.org Biochemical studies have confirmed that Coq6 is a flavoprotein that utilizes FAD as a cofactor. plos.org The activity of some enzymes in the CoQ biosynthetic pathway, such as the FAD monooxygenase Coq6, can be supported by an electron transfer chain involving NADPH, an adrenodoxin (B1173346) reductase, and a ferredoxin, which shuttle electrons to the FAD-dependent enzyme. nih.gov

While the direct role of FAD-dependent enzymes in the synthesis of Coenzyme A is less explicitly detailed in the provided context, the overarching statement that FAD-dependent proteins function in the synthesis of cofactors like CoA points to their involvement in one or more steps of this complex pathway. wikipedia.org

The synthesis of heme, a prosthetic group essential for proteins like hemoglobin, myoglobin, and cytochromes, also involves FAD-dependent enzymes. Protoporphyrinogen (B1215707) oxidase (PPO), an enzyme in the heme biosynthetic pathway, is FAD-dependent. nih.gov This enzyme catalyzes the oxidation of protoporphyrinogen IX to form protoporphyrin IX, the immediate precursor to heme. Each monomer of PPO contains an FAD-binding domain, highlighting the direct requirement of this flavin cofactor for the enzyme's catalytic function. nih.gov

Furthermore, the synthesis of the heme groups for mitochondrial P450 cytochromes relies on an electron transport chain where an FAD-containing adrenodoxin reductase transfers electrons from NADPH. These electrons are then passed to adrenodoxin, which in turn donates them to the heme of the P450 enzyme, a process essential for the function of these heme-containing proteins. wikipedia.org

Table 5: FAD's Role in the Synthesis of Other Cofactors

| Cofactor Synthesized | Key FAD-Dependent Enzyme/System | Role of FAD/FAD-Dependent Enzyme |

| Coenzyme Q (CoQ) | Coq6 (monooxygenase) | Hydroxylation of a CoQ precursor |

| Heme | Protoporphyrinogen Oxidase (PPO) | Oxidation of protoporphyrinogen IX to protoporphyrin IX |

| Heme (in P450s) | Adrenodoxin Reductase | Electron transfer for the function of heme-containing P450s |

| Coenzyme A (CoA) | Various FAD-dependent proteins | General involvement in the synthetic pathway |

Biosynthesis, Regulation, and Transport of Flavin Adenine Dinucleotide

Riboflavin (B1680620) (Vitamin B2) as a Precursor for Flavin Adenine (B156593) Dinucleotide Biosynthesis

Flavin adenine dinucleotide (FAD) is a crucial redox-active coenzyme involved in a multitude of metabolic reactions. wikipedia.org The biosynthesis of FAD originates from riboflavin, also known as vitamin B2. wikipedia.orglongevitybox.co.uk While bacteria, fungi, and plants are capable of producing riboflavin, eukaryotes, including humans, have lost this ability and must therefore obtain it from dietary sources. wikipedia.org Ingested riboflavin is absorbed in the small intestine and subsequently transported to cells via carrier proteins. wikipedia.org

The conversion of riboflavin into FAD is a fundamental cellular process, ensuring the availability of this essential cofactor for a wide array of flavoproteins. These enzymes are involved in critical pathways such as the citric acid cycle, fatty acid β-oxidation, and the electron transport chain. wikipedia.orglongevitybox.co.uk The initial and obligatory step in the biosynthesis of FAD and another flavin cofactor, flavin mononucleotide (FMN), is the phosphorylation of riboflavin. researchgate.netasm.org This process underscores the importance of dietary riboflavin as the foundational molecule for the synthesis of biologically active flavin cofactors.

Enzymatic Synthesis of Flavin Adenine Dinucleotide

The enzymatic synthesis of FAD from riboflavin is a two-step process that is highly conserved across different organisms. researchgate.net This pathway involves the sequential action of two key enzymes that first produce an intermediate, flavin mononucleotide (FMN), which is then converted to FAD. longevitybox.co.uknih.gov Both of these enzymatic reactions are dependent on adenosine (B11128) triphosphate (ATP) as a substrate. researchgate.net

Riboflavin Kinase Activity in Flavin Mononucleotide Production

The first committed step in FAD biosynthesis is the phosphorylation of riboflavin to produce flavin mononucleotide (FMN), or riboflavin-5'-phosphate. asm.orgwikipedia.org This reaction is catalyzed by the enzyme riboflavin kinase (RFK; EC 2.7.1.26), which utilizes ATP to transfer a phosphate (B84403) group to the ribityl side chain of riboflavin. wikipedia.orgnih.gov This process is an obligatory step for the synthesis of all flavin cofactors. nih.gov The activity of riboflavin kinase is a critical control point in maintaining the cellular pool of FMN, which can then be used for the synthesis of FAD or incorporated directly as a prosthetic group into various oxidoreductases, such as NADH dehydrogenase. wikipedia.org In humans, this enzymatic activity is carried out by human riboflavin kinase (HsRFK). nih.gov

Flavin Adenine Dinucleotide Synthetase (FMN Adenylyltransferase) Mechanisms

Following the production of FMN, the second and final step in FAD biosynthesis is the adenylylation of FMN. This reaction is catalyzed by FAD synthetase (FADS), also known as FMN adenylyltransferase (FMNAT; EC 2.7.7.2). longevitybox.co.ukmdpi.com FAD synthetase transfers an adenosine monophosphate (AMP) moiety from a second molecule of ATP to FMN, resulting in the formation of FAD and the release of inorganic pyrophosphate (PPi). asm.orgnih.gov

In most prokaryotes, a single bifunctional enzyme, FAD synthase (FADS), possesses both riboflavin kinase and FMN adenylyltransferase activities. nih.govmdpi.com In contrast, eukaryotes like mammals and yeast typically have two distinct monofunctional enzymes to carry out these two steps. nih.govmdpi.com The human FAD synthase is encoded by the FLAD1 gene and exists in different isoforms with varying subcellular localizations. mdpi.comwikipedia.org The mechanisms of FAD synthetase are crucial for providing FAD to nascent apo-flavoproteins, ensuring their proper folding and function. mdpi.com

Genetic and Cellular Regulation of Flavin Adenine Dinucleotide Biosynthesis Pathways

The biosynthesis of FAD is a tightly regulated process to ensure adequate levels of flavin cofactors for cellular metabolism without causing imbalances. longevitybox.co.uk This regulation occurs at both the genetic and cellular levels. In bacteria such as Bacillus subtilis, the genes involved in riboflavin biosynthesis are organized in the rib operon, and their expression can be regulated by mechanisms that sense the intracellular concentration of flavins. asm.org

Cellular regulation often involves feedback mechanisms where the final product, FAD, can modulate the activity of the biosynthetic enzymes. longevitybox.co.uk For instance, rising cellular levels of FAD can inhibit the activity of riboflavin kinase and FAD synthase to prevent the excessive accumulation of flavin cofactors. longevitybox.co.uk In humans, the expression of human riboflavin kinase is linked to cellular stress responses, including protection from oxidative stress. nih.gov The regulation of FAD biosynthesis is critical for maintaining cellular homeostasis and supporting a wide range of physiological processes. nih.gov

Intracellular Flavin Adenine Dinucleotide Homeostasis and Compartmentation

Maintaining the balance of FAD within the cell, known as homeostasis, is vital for normal cellular function. nih.gov FAD and its precursor FMN are not evenly distributed throughout the cell but are instead compartmentalized within different organelles, reflecting the specific metabolic roles of these compartments. nih.govnih.gov The majority of FAD is located within the mitochondria, where it serves as a critical cofactor for enzymes involved in the electron transport chain and oxidative phosphorylation. nih.govnih.gov

The cytosol also contains a pool of FAD, where it is utilized by various enzymes. wikipedia.orgwikipedia.org Furthermore, a distinct and dynamic pool of FAD has been identified within the nucleus. nih.govnih.gov The existence of FAD synthase and FAD-hydrolyzing enzymes in the nucleus suggests a local regulation of FAD levels, which may play a role in epigenetic events and nuclear redox activities. nih.govnih.gov This subcellular compartmentation requires a coordinated system of synthesis, degradation, and transport to maintain the specific FAD requirements of each organelle. nih.gov

Flavin Adenine Dinucleotide Transport Systems across Cellular and Organelle Membranes

The compartmentation of FAD necessitates transport systems to move flavins across various cellular and organelle membranes. While riboflavin is transported into the cell from the extracellular environment by specific carrier proteins, the transport of FAD itself is more complex. wikipedia.org The inner mitochondrial membrane is generally impermeable to large molecules like FAD. wikipedia.org

In the yeast Saccharomyces cerevisiae, studies have identified a mitochondrial FAD export carrier, Flx1p, which is responsible for transporting FAD synthesized within the mitochondria to the cytosol. nih.gov This suggests that at least in some organisms, mitochondria can synthesize FAD from imported riboflavin and then export it for use in other cellular compartments. nih.gov The transport of FAD and its precursors into and out of organelles like mitochondria is an essential aspect of maintaining the distinct flavin pools required for the diverse functions of different cellular compartments.

Interactive Data Tables

| Enzyme | EC Number | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|

| Riboflavin Kinase (RFK) | 2.7.1.26 | Phosphorylation of Riboflavin | Riboflavin, ATP | Flavin Mononucleotide (FMN), ADP |

| FAD Synthetase (FADS) / FMN Adenylyltransferase (FMNAT) | 2.7.7.2 | Adenylylation of FMN | FMN, ATP | Flavin Adenine Dinucleotide (FAD), Pyrophosphate (PPi) |

| Component | Mitochondria | Cytosol | Nucleus |

|---|---|---|---|

| FAD Pool | Major | Present | Present (Dynamic) |

| FAD Synthase (in mammals) | Present | Present | Present |

Structural and Functional Aspects of Flavin Adenine Dinucleotide Binding Proteins Flavoprote

Classification and Diversity of Flavoproteins

Flavoproteins are a diverse group of enzymes that are broadly classified based on their catalytic function and structural characteristics. Functionally, they are predominantly oxidoreductases, catalyzing a wide range of redox reactions. wikipedia.org About 90% of all flavoproteins are involved in redox chemistry, while the remaining 10% function as transferases, lyases, isomerases, or ligases. wikipedia.org They are integral to numerous biological processes, including cellular respiration, photosynthesis, DNA repair, and the removal of radicals that contribute to oxidative stress. wikipedia.orgbiologyonline.comnih.gov

Structurally, FAD-binding sites in flavoproteins can be categorized into over 200 different types based on available structural data. wikipedia.org A broader classification based on the fold of the FAD-binding domain has identified four major families: the glutathione (B108866) reductase (GR) family, the ferredoxin reductase (FR) family, the p-cresol (B1678582) methylhydroxylase (PCMH) family, and the pyruvate (B1213749) oxidase (PO) family. nih.gov Each of these families is characterized by distinct conserved sequence motifs that are unique to their respective FAD-binding folds. nih.gov

The human genome encodes for 90 flavoproteins, with approximately 84% requiring FAD and 16% utilizing flavin mononucleotide (FMN); five of these proteins require both cofactors. wikipedia.orgbiologyonline.com The majority of these flavoproteins are located within the mitochondria. wikipedia.org

Below is a table summarizing the major classes of flavoprotein oxidases, highlighting their diverse functions.

| Flavoprotein Oxidase Family | Representative Members | Catalytic Function | Biological Role |

| Glucose-Methanol-Choline (GMC) Oxidoreductases | Glucose Oxidase, Choline (B1196258) Oxidase | Oxidation of alcohols and sugars | Glucose metabolism, choline catabolism |

| Vanillyl-Alcohol Oxidase (VAO) Family | Vanillyl-alcohol oxidase, p-cresol methylhydroxylase | Oxidation of various aromatic compounds | Degradation of aromatic compounds |

| D-Amino Acid Oxidase (DAAO) Family | D-amino acid oxidase, Sarcosine (B1681465) oxidase | Oxidation of D-amino acids | Amino acid metabolism |

| Polyamine Oxidase (PAO) Family | Polyamine oxidase, Spermine oxidase | Oxidation of polyamines | Polyamine catabolism |

| L-Amino Acid Oxidase (LAAO) Family | L-amino acid oxidase | Oxidation of L-amino acids | Amino acid metabolism, venom toxicity |

| Thiamine Oxidase Family | Thiamine oxidase | Oxidation of thiamine | Vitamin B1 metabolism |

Structural Motifs and Domains for Flavin Adenine (B156593) Dinucleotide Binding

The binding of FAD to apoflavoproteins is a critical step in their maturation and function. This interaction is facilitated by specific structural motifs and domains that create a binding pocket for the FAD molecule. While there is no single universal "pharmacophore" for FAD binding, several conserved folds have been identified. nih.gov

Several conserved structural folds are responsible for binding FAD in flavoproteins. One of the most common is the Rossmann fold , which is characterized by a six-stranded parallel β-sheet flanked by α-helices. nih.gov This motif is often found in nucleotide-binding proteins. nih.gov Another significant FAD-binding fold is the anti-parallel beta-barrel . This structure is formed by a β-sheet composed of tandem repeats that twist and coil to form a closed toroidal structure. wikipedia.org The FAD-binding domain of enzymes like ferredoxin:NADP+ reductase has the topology of an anti-parallel beta-barrel. wikipedia.org

The p-cresol methylhydroxylase (PCMH) type FAD-binding domain is another distinct fold. It consists of two α-β subdomains, one with three parallel β-strands and the other with five antiparallel β-strands, which together accommodate the FAD cofactor. researchgate.net In all these folds, the pyrophosphate moiety of FAD typically binds to the most highly conserved sequence motif, indicating its importance in molecular recognition. nih.gov

| FAD-Binding Fold | Key Structural Features | Examples of Flavoproteins |

| Rossmann Fold | Six-stranded parallel β-sheet with intervening α-helices. | Glutathione Reductase, Pyruvate Oxidase |

| Anti-Parallel Beta-Barrel | A β-sheet of tandem repeats forming a closed toroidal structure. | Ferredoxin:NADP+ Reductase, Nitrate Reductase |

| PCMH-Type Fold | Two α-β subdomains: one with three parallel β-strands and another with five antiparallel β-strands. | p-Cresol Methylhydroxylase, Vanillyl-alcohol Oxidase |

Once bound to a flavoprotein, the FAD molecule can adopt different conformations within the active site, which are generally categorized as "extended" or "butterfly" (also referred to as bent). researchgate.net The specific conformation is influenced by the shape of the binding pocket and the interactions with the surrounding amino acid residues. nih.gov

In the extended conformation , the adenine and isoalloxazine rings of the FAD molecule are positioned far from each other. nih.gov This elongated shape is common in members of the glutathione reductase family. nih.gov

In the butterfly or bent conformation , the FAD molecule is folded, bringing the adenine and isoalloxazine rings into close proximity, often in a stacked arrangement. researchgate.net This conformation is observed in the ferredoxin reductase family of flavoproteins. nih.gov The reduction of FAD to FADH₂ can induce a "butterfly bend" along the N5-N10 axis of the isoalloxazine ring. researchgate.net

The conformation of FAD within the active site has a direct impact on the catalytic activity of the enzyme. researchgate.net For instance, in cryptochromes, the photoreduction of the flavin leads to conformational changes that are crucial for their signaling function. nih.gov

Allosteric Regulation of Flavoproteins by Flavin Adenine Dinucleotide

Allosteric regulation is a mechanism by which the binding of a molecule at one site on a protein influences the activity at another site. wikipedia.org In flavoproteins, the binding of FAD can act as an allosteric regulator, modulating the enzyme's function. nih.gov The redox state of the bound FAD is often a key determinant in this regulation. nih.gov

For example, in the mammalian apoptosis-inducing factor (AIF), the tightness of its interaction with its NAD+ ligand is controlled by the redox state of the FAD cofactor. nih.gov Similarly, in human NQO1, FAD binding shifts the conformational ensemble of the protein towards more stable and catalytically competent states. mdpi.com This suggests that FAD binding can induce conformational changes that prime the enzyme for substrate binding and catalysis. mdpi.com

The allosteric site, where the regulator binds, is distinct from the active site. wikipedia.orgchemistrytalk.org The binding of an allosteric effector, in this case, FAD, can lead to conformational changes that either enhance (allosteric activation) or decrease (allosteric inhibition) the protein's activity. wikipedia.org

Protein-Flavin Adenine Dinucleotide Interactions and Conformational Dynamics

The interaction between a flavoprotein and its FAD cofactor is a dynamic process involving a network of non-covalent interactions. These interactions are crucial for stabilizing the bound FAD and for fine-tuning its redox potential. The catalytic function of FAD is concentrated in the isoalloxazine ring, while the ribityl phosphate (B84403) and AMP moieties primarily serve to anchor the cofactor to the protein. nih.gov

The binding of FAD can induce significant conformational changes in the protein. For instance, in human NQO1, FAD binding leads to a more ordered secondary structure, a reduced hydrodynamic volume, and enhanced stability. mdpi.com These conformational changes can be studied using a variety of biophysical techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations. springernature.comwur.nl

Molecular dynamics simulations have shown that FAD in solution can transition between "open" and "closed" (stacked) conformations. wur.nl The protein environment can stabilize one conformation over the other, thereby influencing the enzyme's function. The interactions between the protein and FAD are not static; there is a continuous interplay of conformational dynamics that is essential for the catalytic cycle of the enzyme. mdpi.comwur.nl Recent studies have highlighted the dynamic association of flavins with flavoenzymes as a novel principle of intracellular regulation. nih.gov

Flavin Adenine Dinucleotide in Biological Sensing and Signaling

Flavin-Dependent Photoreceptors and Light Sensing Mechanisms

Flavoproteins constitute a major class of blue-light photoreceptors found across all kingdoms of life. frontiersin.org These proteins utilize a flavin cofactor, either FAD or flavin mononucleotide (FMN), to absorb blue light, which initiates a cascade of photochemical events leading to a biological response. nih.gov The light-induced chemical changes in the flavin cofactor trigger conformational rearrangements within the protein, which in turn modulate its activity and interaction with downstream signaling partners. frontiersin.org Three main families of flavin-dependent photoreceptors have been extensively studied: Light Oxygen Voltage (LOV) domains, Blue Light Sensor Using FAD (BLUF) proteins, and Cryptochromes.

Light Oxygen Voltage (LOV) Domains

LOV domains are a widespread family of blue-light sensory domains found in bacteria, fungi, and plants. frontiersin.orgnih.gov They are often coupled to various effector domains, such as kinases, and regulate diverse physiological processes including phototropism, chloroplast movement, and stomatal opening. plos.orgnih.gov While many LOV domains bind FMN, some have been found to utilize FAD. plos.orgnih.gov

The canonical photocycle of LOV domains involves the absorption of a blue-light photon by the oxidized flavin cofactor. plos.org This leads to the formation of a metastable covalent adduct between a conserved cysteine residue and the C4a atom of the flavin isoalloxazine ring. nih.govuchicago.edu This adduct formation is a key event in the signaling process, as it induces conformational changes in the protein that ultimately lead to the activation of the associated effector domain. plos.org The adduct is thermally unstable and reverts to the ground state in the dark, allowing the photoreceptor to be reset. The kinetics of this photocycle can vary significantly between different LOV proteins. uchicago.edu

| Property | Value | Protein/Organism | Reference |

| Adduct Formation Time Constant | 6 µs | FKF1-LOV | nih.gov |

| Dark Recovery Time Constant (τFMN) | 81 ± 2 s | Avena sativa LOV2 (AsLOV2) | plos.orgnih.gov |

This interactive table provides key kinetic parameters of the LOV domain photocycle. The data illustrates the timescale of the light-activated structural changes.

Blue Light Sensor Using FAD (BLUF) Proteins

BLUF domains represent another class of flavin-based photoreceptors, first identified in bacteria. frontiersin.orgwikipedia.org These domains bind FAD and are involved in sensing blue light to control processes such as gene expression related to photosynthesis and biofilm formation. oup.comresearchgate.net

The photocycle of BLUF domains is distinct from that of LOV domains and cryptochromes. Upon photoexcitation, the FAD chromophore undergoes a characteristic small, reversible red shift of about 10 nm in its absorption spectrum. oup.comnih.gov This spectral shift is believed to be the result of a rearrangement of the hydrogen-bonding network surrounding the FAD isoalloxazine ring, which is triggered by a light-induced proton-coupled electron transfer (PCET) from a conserved tyrosine residue to the FAD. nih.govconsensus.app This subtle change in the chromophore's environment is then propagated to the protein surface, modulating the interaction with downstream signaling partners. nih.gov

| Property | Observation | Protein/Organism | Reference |

| Spectral Shift | ~10 nm red shift upon photoexcitation | AppA | oup.com |

| Initial Event | Ultrafast changes to the protein matrix (<100 fs) | AppA | nih.gov |

This interactive table highlights the characteristic spectral and temporal features of the BLUF domain photocycle. The data underscores the rapid and subtle nature of the initial light-sensing event.

Cryptochromes: Roles in Circadian Rhythms, Phototropism, and Magnetoreception

Cryptochromes are flavoproteins that are structurally and evolutionarily related to DNA photolyases but lack DNA repair activity. frontiersin.org They are found in plants and animals and play critical roles in regulating various light-dependent processes, including the entrainment of circadian clocks, phototropism, and potentially magnetoreception. frontiersin.orgnih.gov

The light-sensing mechanism of cryptochromes is initiated by the absorption of blue light by the FAD cofactor, which is typically in its oxidized state (FADox) in the dark. frontiersin.orgnih.gov Photoexcitation triggers a series of ultrafast electron transfer events from a chain of conserved tryptophan residues to the FAD, leading to its reduction to the semiquinone radical state (FADH• or FAD•−). nih.govnih.gov This photoreduction induces conformational changes in the cryptochrome (B1237616) protein, particularly in its C-terminal domain, which allows it to interact with signaling partners and regulate gene expression. frontiersin.orgresearchgate.net The redox state of the FAD cofactor is thus central to the signaling activity of cryptochromes. pnas.org

Cryptochromes have also been proposed as the primary candidates for mediating magnetoreception in animals, a sense that allows them to detect the Earth's magnetic field for navigation. acs.org The radical pair mechanism, which is central to this hypothesis, is discussed in the following section.

| Property | Value | Protein/Organism | Reference |

| FADox/ASQ Redox Potential | -316 mV | Drosophila CRY (dCRY) | nih.gov |

| FADox/FADH• Redox Potential | -153 mV | Arabidopsis thaliana CRY | nih.gov |

| Half-life of Light-Induced Conformation | ~15 min (in vitro, 25 °C) | Drosophila CRY (dCRY) | pnas.org |

| Half-life of Signaling State | 27 min (in vivo, 0 °C) | Drosophila CRY (dCRY) | pnas.org |

This interactive table presents key electrochemical and kinetic properties of cryptochromes, highlighting the importance of the FAD redox state in their function.

Photoinduced Electron Transfer and Radical Pair Mechanisms in Flavin Adenine (B156593) Dinucleotide-Containing Chromophores

The absorption of light by FAD in photoreceptors initiates a series of rapid photochemical reactions, central to which is photoinduced electron transfer (PET). nih.gov This process involves the transfer of an electron from a donor molecule, typically an amino acid residue within the protein, to the photoexcited FAD. nih.gov PET is a fundamental step in the conversion of light energy into a biological signal.

In cryptochromes, the photoexcited FAD* abstracts an electron from a nearby tryptophan residue, initiating an electron transfer cascade along a chain of tryptophans. nih.govnih.gov This results in the formation of a spin-correlated radical pair (SCRP), consisting of a reduced flavin radical (FAD•−) and an oxidized tryptophan radical (Trp•+). acs.orgnih.gov The initial electron transfer step can occur on a picosecond to sub-picosecond timescale. nih.gov

The radical pair mechanism (RPM) has been proposed to explain the magnetic sense in animals, with cryptochromes being the likely magnetoreceptor. researchgate.net According to the RPM, the spin state of the radical pair (singlet or triplet) is sensitive to the orientation of the molecule within an external magnetic field, such as the Earth's magnetic field. The interconversion between the singlet and triplet states is influenced by the magnetic field, which in turn can affect the lifetime and reaction products of the radical pair. nih.govresearchgate.net This provides a physical basis for how a biological system can detect and respond to magnetic fields. The kinetics and yields of the radical pair reaction in cryptochromes have been shown to be sensitive to applied magnetic fields in vitro. acs.org

| Process | Timescale/Rate | System | Reference |

| Initial Photoinduced ET in Cryptochrome | ~1 ps to sub-picosecond | Animal and Plant Cryptochromes | nih.gov |

| FAD•− to FADox Oxidation | τ = 33.8 ms | Avian Cryptochrome4 | acs.org |

| FAD•− to FADH• Protonation | τ = 200 ms | Avian Cryptochrome4 | acs.org |

This interactive table provides kinetic data for key steps in the photoinduced electron transfer and radical pair mechanism in cryptochromes.

Flavin Adenine Dinucleotide Involvement in Bioluminescence

While FAD is primarily known for its role in light sensing, the related flavin mononucleotide (FMN) is a key player in bacterial bioluminescence. Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes the emission of light. nih.gov The reaction involves the oxidation of reduced flavin mononucleotide (FMNH2) and a long-chain aliphatic aldehyde by molecular oxygen, yielding oxidized FMN, the corresponding carboxylic acid, water, and blue-green light. nih.govnih.gov

Evolutionary Trajectories of Flavin Adenine Dinucleotide Dependent Enzymes

Conservation of Flavin Adenine (B156593) Dinucleotide-Binding Domains and Catalytic Active Sites across Species

The functional binding of a cofactor is a major constraint on the evolution of cofactor-dependent enzymes. nih.gov Consequently, the Flavin Adenine Dinucleotide (FAD)-binding domain is an evolutionarily conserved protein domain. nih.govwikipedia.org This conservation is evident in the structural scaffolds of FAD-dependent enzymes, which have evolved to bind FAD and a pyridine (B92270) nucleotide cofactor in a precise conformation to facilitate hydride transfer. plos.org

A variety of FAD-dependent protein families utilize similar cofactors, and analysis of their three-dimensional structures reveals distinct FAD-family folds, each with characteristic conserved sequence motifs. nih.gov One of the most well-studied FAD-binding folds is the Rossmann fold, found in many dehydrogenases. nih.govpnas.org This fold consists of a symmetrical α/β structure with two βαβαβ motifs. nih.gov Another conserved structural family is represented by ferredoxin reductase (FR), which contains a cylindrical β-domain with a flattened six-stranded antiparallel β-barrel. nih.govebi.ac.uk

Across diverse FAD-dependent enzyme superfamilies, such as the "two dinucleotide binding domains" flavoproteins (tDBDF), the configuration of FAD and the pyridine nucleotide cofactor is highly conserved to allow for optimal stereospecific hydride transfer. researchgate.netnih.gov This precise positioning is maintained by specific interactions with amino acid residues from several conserved motifs distributed across both dinucleotide binding domains. researchgate.netnih.gov The pyrophosphate moiety of FAD consistently binds to the most highly conserved sequence motifs, indicating its significance in molecular recognition. ucla.edu

The table below summarizes key conserved motifs and their functions in FAD-binding domains.

| Conserved Motif | Function | Enzyme Family Examples |

| Rossmann fold (GxGxxG/A) | Binds the NAD(P) moiety | Adrenodoxin (B1173346) Reductase, Dehydrogenases |

| Dinucleotide-binding motif (DBM) | Binds the pyrophosphate moiety of FAD | Glutathione (B108866) Reductase family |

| Ferredoxin Reductase-type motif | Forms the core of the FAD-binding domain | Ferredoxin Reductase, Cytochrome b5 Reductase |

Gene Duplication and Divergence in Flavin-Dependent Enzyme Families

Gene duplication is a primary driver of evolutionary innovation, allowing for the development of new enzyme functions. nih.govresearchgate.net Following a duplication event, one copy of the gene may retain the original function while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization). wikipedia.org Alternatively, the ancestral functions of a multifunctional protein can be divided among the duplicated genes (subfunctionalization). wikipedia.org A third possibility is that both copies are maintained to increase the dosage of the gene product. wikipedia.orgplos.org

The rates of gene duplication are significantly higher than the rates of point mutations, making it a frequent source of raw material for evolution. nih.gov In bacteria and archaea, the number of paralogous enzymes, which arise from gene duplication, increases with genome size, with an average of 28% of enzymes being paralogous. nih.gov

Several models have been proposed to explain the evolution of new enzyme functions following gene duplication. The classic model by Ohno suggests that duplication precedes neofunctionalization. nih.govresearchgate.net In contrast, the Innovation-Amplification-Divergence (IAD) model proposes that a promiscuous side-function of an enzyme first becomes advantageous, providing selective pressure to maintain multiple gene copies while mutations improve the new function. nih.govresearchgate.net

In flavin-dependent enzyme families, gene duplication and divergence have led to a wide array of functions. For example, the divergence of the substrate-binding pocket in the S1 family of serine proteases has resulted in enzymes with different cleavage specificities. nih.gov Similarly, duplication and divergence of kinase genes have generated a large superfamily of human kinases with diverse functions. nih.gov

Studies on flavin-dependent monooxygenases have shown that the main evolutionary steps in their divergence likely arose from the recruitment of different domains, while functional divergence within each class appears to have resulted from single-point mutations. nih.gov The table below illustrates the impact of gene duplication on select flavin-dependent enzyme families.

| Enzyme Family | Ancestral Function | Divergent Functions after Duplication |

| NADP-dependent isocitrate dehydrogenase | General NADPH production | Cytoplasmic (fatty acid synthesis) and mitochondrial (oxidative damage protection) isoforms (IDH1 and IDH2) nih.gov |

| Flavin-containing monooxygenases (FMOs) | Xenobiotic detoxification | Specialization for S/N-oxidation (FMO1-4) versus Baeyer-Villiger oxidation (FMO5) nih.gov |

| Fungal glucosidases | Maltose hydrolysis with promiscuous isomaltose (B16258) activity | Specialized maltases and isomaltases plos.org |

The functional divergence of duplicated genes is not always immediate and can be accelerated several million years after the duplication event. nih.govresearchgate.net Initially, duplicated genes may be retained due to a gene dosage effect, providing a selective advantage by increasing the amount of protein produced. plos.org Over time, the accumulation of mutations can lead to the evolution of novel functions. plos.org

Evolutionary Constraints on Flavin Adenine Dinucleotide Cofactor Configuration and Electron Flow Directionality

The evolution of FAD-dependent enzymes is significantly constrained by the stereochemistry of the FAD cofactor and the resulting directionality of electron flow. researchgate.netnih.gov In many flavoenzymes, particularly those belonging to the "two dinucleotide binding domains" flavoprotein (tDBDF) superfamily, the FAD and pyridine nucleotide cofactors adopt a conserved configuration that is optimal for stereospecific hydride transfer. researchgate.netnih.gov

This conserved arrangement restricts the pyridine nucleotide to interact with the re-face of the FAD isoalloxazine ring. researchgate.netnih.gov This, in turn, dictates the direction of electron flow, limiting it from the re-side to the si-side of the flavin. researchgate.netnih.gov This inherent directionality has profound evolutionary implications, as it constrains how these enzymes can interact with their various partner proteins. researchgate.netnih.gov Consequently, the protein-protein interactions required for subsequent electron transfer steps must occur on the same face of the cofactor binding domains. researchgate.netnih.gov

The table below outlines the key evolutionary constraints related to FAD configuration and electron flow.

| Constraint | Description | Consequence |

| Conserved Cofactor Configuration | FAD and pyridine nucleotide are positioned for optimal stereospecific hydride transfer. researchgate.netnih.gov | Ensures efficient initiation of the catalytic cycle. |

| Restricted Hydride Transfer | Hydride transfer from the pyridine nucleotide is limited to the re-face of the FAD. researchgate.netnih.gov | Determines the initial direction of electron entry into the flavin. |

| Unidirectional Electron Flow | Electrons flow from the re-face to the si-face of the isoalloxazine ring. researchgate.netnih.gov | Constrains the location of subsequent electron acceptors and protein-protein interaction sites. |

| Conserved Protein Interaction Face | Partner proteins and their electron-accepting moieties (e.g., heme, Fe-S clusters) interact with the same face of the cofactor binding domains. researchgate.netnih.gov | Limits the evolutionary possibilities for the overall architecture of electron transport chains involving these enzymes. |

The evolution of the protein environment around the FAD cofactor also plays a crucial role in modulating its properties. For example, in Complex II of the electron transport chain, the protein environment is thought to have evolved to control water accessibility to the FADH2 cofactor, which in turn controls flavin stabilization and proton transfer. nih.gov Furthermore, the covalent attachment of FAD to some enzymes, a feature that evolved from enzymes with non-covalently bound FAD, can be essential for their catalytic activity and the proper arrangement of the active center. nih.gov

Disorders Associated with Flavin Adenine Dinucleotide Metabolism

Genetic Defects in Flavin Adenine (B156593) Dinucleotide Biosynthesis and Transport Pathways (e.g., FLAD1, SLC25A32, SLC52A1-3 mutations)

Genetic mutations in the genes responsible for the synthesis of FAD and the transport of its precursor, riboflavin (B1680620), are primary causes of FAD-related metabolic disorders. These defects interrupt the supply of FAD to essential flavoenzymes, leading to systemic metabolic dysfunction.

Mutations in the FLAD1 gene, which encodes FAD synthase, the enzyme that catalyzes the final step of FAD biosynthesis, lead to FAD synthase deficiency. nih.govtandfonline.com This autosomal recessive disorder often presents with a phenotype resembling Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), characterized by lipid storage myopathy and metabolic abnormalities. ucl.ac.uknih.gov Clinical presentations can range from severe, early-onset neonatal forms to milder, late-onset myopathy. helsinki.fi

The transport of FAD into the mitochondria is mediated by a specific carrier protein encoded by the SLC25A32 gene. researchgate.netnih.gov Mutations in SLC25A32 impair the import of FAD from the cytosol into the mitochondrial matrix, resulting in reduced availability of the cofactor for crucial mitochondrial flavoenzymes. researchgate.netnih.gov This deficiency typically causes a late-onset, riboflavin-responsive exercise intolerance, with patients exhibiting biochemical features characteristic of MADD. nih.govwikipedia.org The dysfunction of mitochondrial flavoproteins involved in fatty acid oxidation and the respiratory chain underlies the pathology. nih.gov

While not directly involved in FAD synthesis or transport, the SLC52A gene family (SLC52A1, SLC52A2, and SLC52A3) encodes for riboflavin transporters (RFVT1, RFVT2, and RFVT3, respectively), which are essential for the uptake and distribution of riboflavin, the precursor to FAD. curertd.orgjensenlab.org Mutations in SLC52A2 and SLC52A3 cause Riboflavin Transporter Deficiency (RTD), a neurodegenerative disorder also known as Brown-Vialetto-Van Laere syndrome. nih.govcurertd.orgnih.gov Although the primary issue is riboflavin transport, the resulting systemic depletion of riboflavin leads to a secondary deficiency of FAD. Mutations in SLC52A1, which is highly expressed in the placenta and intestine, are much rarer but have been associated with transient MADD-like symptoms in newborns, which resolve with riboflavin supplementation. ucl.ac.uknih.govresearchgate.net

| Gene | Protein Function | Associated Disorder | Key Clinical Features |

|---|---|---|---|

| FLAD1 | FAD Synthase (catalyzes FMN + ATP → FAD) | FAD Synthase Deficiency | MADD-like phenotype, lipid storage myopathy, hypotonia, respiratory weakness. nih.govnih.govmdaconference.org |